molecular formula C25H23N5O4S B4045575 4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide

4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No.: B4045575
M. Wt: 489.5 g/mol
InChI Key: ZLYQZRUDZYBEDG-UHFFFAOYSA-N
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Description

4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.14707541 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to the queried chemical structure have been synthesized for their potential antimicrobial activities. For instance, the study on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial properties indicates the ongoing interest in such compounds for medical applications. These synthesized compounds have shown varying degrees of effectiveness against different microorganisms, suggesting their potential use in developing new antimicrobial agents (H. Bektaş et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents offers insight into the application of similar compounds in materials science and sensor technology. These compounds exhibit fluorescence quantum yields that vary with pH, making them potential candidates for pH probe applications (Jiaan Gan et al., 2003).

Anticancer Properties

Another area of interest is the exploration of compounds with similar structural features for their anticancer properties. For example, serotonin transporter inhibitors and 5-HT1A receptor ligands have been evaluated for their cytotoxic activities against various cancer cells. Some of these compounds have shown significant activity, suggesting their potential in cancer treatment strategies (J. Walory et al., 2018).

Synthesis and Evaluation for Anti-TMV and Antimicrobial Activities

The synthesis of urea and thiourea derivatives of piperazine and their evaluation for antiviral (against Tobacco mosaic virus) and antimicrobial activities highlight the versatility of such compounds. These studies provide a foundation for the development of new therapeutic agents with both antiviral and antimicrobial properties (R. C. Krishna Reddy et al., 2013).

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c31-23-20-5-1-3-17-4-2-6-21(22(17)20)24(32)29(23)16-13-27-11-14-28(15-12-27)25(35)26-18-7-9-19(10-8-18)30(33)34/h1-10H,11-16H2,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYQZRUDZYBEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-nitrophenyl)-1-piperazinecarbothioamide

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